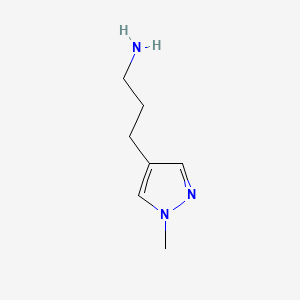

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1-methylpyrazol-4-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-10-6-7(5-9-10)3-2-4-8/h5-6H,2-4,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYZSPYVYKTZCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00677635 | |

| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211488-02-6 | |

| Record name | 3-(1-Methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00677635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a substituted pyrazole derivative of significant interest in medicinal chemistry and drug discovery. The pyrazole nucleus is a privileged scaffold, appearing in numerous approved pharmaceuticals due to its favorable physicochemical properties and diverse biological activities.[1][2] This guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, reactivity, and potential applications of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, offering valuable insights for researchers engaged in the development of novel therapeutics.

Part 1: Core Chemical and Physical Properties

Table 1: Physicochemical Properties of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

| Property | Value | Source/Method |

| CAS Number | 1211488-02-6 | [3] |

| Molecular Formula | C₇H₁₃N₃ | [3] |

| Molecular Weight | 139.20 g/mol | [3] |

| Appearance | Predicted to be a liquid or low-melting solid at room temperature. | Inferred from similar small molecule amines. |

| Boiling Point | Not determined. | - |

| Solubility | Predicted to be soluble in water and polar organic solvents like methanol and ethanol. | Inferred from the presence of the polar amine group. |

| pKa (of the conjugate acid) | Estimated to be in the range of 9-10. | Based on typical pKa values for primary alkylamines. |

| Storage | Store at room temperature in a dark, inert atmosphere. | [3] |

Part 2: Synthesis and Methodologies

A definitive, published synthesis for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not widely available. However, based on established pyrazole chemistry, several plausible synthetic routes can be proposed. The key challenge lies in the regioselective functionalization at the C4 position of the 1-methylpyrazole ring.

Proposed Synthetic Pathway 1: Heck Reaction followed by Reduction

This pathway leverages the well-established Heck-Mizoroki reaction for C-C bond formation.

Experimental Protocol:

-

Step 1: Heck-Mizoroki Coupling. 4-Iodo-1-methyl-1H-pyrazole (1 equivalent) and N-allylphthalimide (1.1 equivalents) are dissolved in a suitable solvent such as acetonitrile or DMF. A palladium catalyst, for example, Pd(OAc)₂ (0.05 equivalents), and a phosphine ligand like PPh₃ (0.1 equivalents), are added, followed by a base such as triethylamine (2 equivalents). The mixture is heated under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS). The product, N-[3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-yl]phthalimide, is then isolated and purified.

-

Step 2: Reduction and Deprotection. The intermediate from Step 1 is dissolved in ethanol. Hydrazine hydrate (2-3 equivalents) is added, and the mixture is refluxed. This step achieves both the reduction of the double bond and the removal of the phthalimide protecting group. After cooling, the reaction mixture is worked up to isolate the final product, 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Causality Behind Experimental Choices: The Heck reaction is a powerful tool for forming carbon-carbon bonds between an unsaturated halide and an alkene.[4][5] The use of a phthalimide-protected allylamine prevents side reactions involving the amine. Hydrazine hydrate is a standard reagent for the cleavage of phthalimides.

Proposed Synthetic Pathway 2: Reduction of a Nitrile Intermediate

This pathway involves the synthesis of a propanenitrile intermediate, which is then reduced to the primary amine.

Part 5: Potential Applications in Drug Discovery

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. [2]The 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine structure presents several features that are attractive for drug design:

-

Scaffold for Library Synthesis: The primary amine serves as a versatile handle for the introduction of diverse functional groups through amide bond formation or reductive amination, allowing for the rapid generation of compound libraries for screening.

-

Pharmacophore Element: The pyrazole ring can act as a bioisostere for other aromatic systems, potentially improving pharmacokinetic properties. The nitrogen atoms can participate in hydrogen bonding interactions with biological targets.

-

Potential as an Intermediate: As demonstrated in patent literature, the "3-(1-methyl-1H-pyrazol-4-yl)" moiety is a key building block for more complex molecules with therapeutic potential, such as the Erdafitinib intermediate 3-(1-methyl-1H-pyrazol-4-yl)-6-quinoxalinamine. [6]

Part 6: Safety and Handling

Specific safety data for 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is not available. However, based on the known hazards of similar aminopyrazole derivatives, the following precautions should be taken:

-

Hazard Classification (Predicted): Likely to be harmful if swallowed and may cause skin and eye irritation. [7][8]* Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection. [9]* Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of vapors and contact with skin and eyes. [9]* Storage: Keep in a tightly sealed container in a dry, cool, and well-ventilated place. [3][9]

References

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI. Available from: [Link]

-

1-Methyl-3-aminopyrazole | C4H7N3 | CID 137254. PubChem. Available from: [Link]

-

3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available from: [Link]

-

3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289. PubChem. Available from: [Link]

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BioMed Central. Available from: [Link]

- CN112125888A - Preparation method of 3- (1-methyl-1H-pyrazol-4-yl) -6-quinoxalinamine. Google Patents.

-

Pyrazole and its biological activity. ResearchGate. Available from: [Link]

-

Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Preprints.org. Available from: [Link]

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. Available from: [Link]

-

Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Available from: [Link]

-

Heck Reaction. Organic Chemistry Portal. Available from: [Link]

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. 1-Methylpyrazole(930-36-9) 1H NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Heck Reaction [organic-chemistry.org]

- 6. rsc.org [rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. 3-methyl-1H-pyrazol-4-amine | C4H7N3 | CID 5200289 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Pyrazole Scaffold: A Versatile Core for Modulating Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in medicinal chemistry. Its remarkable structural versatility and capacity for diverse substitutions have led to the development of a wide array of compounds with significant biological activities. This guide provides an in-depth exploration of the multifaceted biological landscape of pyrazole-containing compounds. We will delve into their key therapeutic applications, elucidate the underlying mechanisms of action, and provide detailed, field-proven experimental protocols for their synthesis and biological evaluation. This document is intended to serve as a comprehensive resource for researchers actively engaged in the discovery and development of novel pyrazole-based therapeutic agents.

Introduction: The Enduring Significance of the Pyrazole Moiety

First described by Ludwig Knorr in 1883, the pyrazole ring has since become a cornerstone in the design of bioactive molecules.[1] Its unique electronic properties and ability to act as a versatile pharmacophore have cemented its importance in drug discovery.[1][2] Marketed drugs containing the pyrazole core, such as the anti-inflammatory agent celecoxib, the anti-obesity drug rimonabant, and the analgesic dipyrone, underscore the therapeutic success of this heterocyclic system.[3]

The biological promiscuity of pyrazole derivatives is vast, with documented activities including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral effects.[4][5][6] This guide will systematically unpack these activities, providing not just a catalog of effects, but a deeper understanding of the "how" and "why" behind their biological impact.

A Spectrum of Biological Activities: From Inflammation to Oncology

The therapeutic potential of pyrazole-containing compounds spans a remarkable range of disease areas. This section will highlight some of the most significant and well-documented biological activities.

Anti-inflammatory and Analgesic Properties

Pyrazole derivatives are perhaps most renowned for their anti-inflammatory and analgesic effects.[4] The selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib, is a prime example of a successful pyrazole-based anti-inflammatory drug.[3] The mechanism of action for many of these compounds involves the inhibition of key enzymes in the inflammatory cascade, such as COX and lipoxygenase (LOX).[2]

Anticancer Activity

A growing body of evidence supports the potential of pyrazole derivatives as potent anticancer agents.[1][7] Their mechanisms of action are often multifaceted, targeting various hallmarks of cancer. A significant number of pyrazole-containing compounds function as kinase inhibitors, interfering with critical signaling pathways that drive tumor growth and proliferation.[1][6]

Antimicrobial and Antifungal Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Pyrazole derivatives have shown considerable promise in this area, exhibiting activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8]

Antioxidant Properties

Oxidative stress is implicated in the pathogenesis of numerous diseases. Several pyrazole-containing compounds have demonstrated significant antioxidant activity, attributed in part to the hydrogen-donating ability of the pyrazole ring's NH proton.[9]

Unraveling the Mechanisms of Action: A Focus on Molecular Targets

A deep understanding of a compound's mechanism of action is paramount for rational drug design and development. This section will explore the molecular targets and signaling pathways modulated by bioactive pyrazole derivatives.

Kinase Inhibition: A Dominant Paradigm

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is a common feature of many diseases, particularly cancer.[6] Pyrazole-based compounds have emerged as a rich source of kinase inhibitors.[1][10]

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, growth, and proliferation, and it is frequently hyperactivated in cancer.[6] Several pyrazole derivatives have been developed as potent inhibitors of Akt kinase.[6][11]

Cyclooxygenase (COX) Inhibition

As previously mentioned, the inhibition of COX enzymes is a key mechanism for the anti-inflammatory effects of many pyrazole derivatives. The selectivity for COX-2 over COX-1 is a critical factor in mitigating the gastrointestinal side effects associated with non-selective NSAIDs. Molecular docking studies have provided valuable insights into the binding of pyrazole inhibitors within the COX-2 active site.[4][12]

Structure-Activity Relationships (SAR): Designing for Potency and Selectivity

The biological activity of pyrazole derivatives is intimately linked to their structural features. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into potent and selective drug candidates.

SAR of Pyrazole-based Kinase Inhibitors

For pyrazole-based kinase inhibitors, specific substitutions on the pyrazole ring and appended functionalities can dramatically influence potency and selectivity. For instance, in a series of Akt1 inhibitors, a rigidified analogue of afuresertib demonstrated enhanced antiproliferative activity.[11]

Table 1: Structure-Activity Relationship of Selected Pyrazole-based Kinase Inhibitors

| Compound | Target Kinase | R1 | R2 | R3 | IC50 (µM) | Reference |

| Afuresertib | Akt1 | H | (CH₂)₂-Ph | - | 0.0013 | [11] |

| Compound 2 (analogue) | Akt1 | H | Constrained ring | - | 0.0013 | [11] |

| Compound 33 | IKKβ | Curcumin moiety | OH | H | - | [1] |

| Afuresertib Analogue | Akt1 | H | (CH₂)₂-Ph-Cl | - | 0.95 (HCT116) | [11] |

SAR of Pyrazole-based COX-2 Inhibitors

The SAR of diarylpyrazoles as COX-2 inhibitors has been extensively studied. For celecoxib and its analogues, the trifluoromethyl group at the 3-position and the sulfonamide moiety on the N-1 phenyl ring are critical for potent and selective COX-2 inhibition.[13]

Table 2: In Vitro COX-1 and COX-2 Inhibitory Activity of Celecoxib and Related Compounds

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Celecoxib | >100 | 0.06 | >1667 | [13] |

| Rofecoxib | 19 | 0.53 | 36 | [14] |

| Meloxicam | - | - | 2 | [14] |

| Diclofenac | 2.2 | 0.7 | 3 | [14] |

| Indomethacin | 0.1 | 0.25 | 0.4 | [14] |

Experimental Protocols: A Practical Guide to Evaluation

This section provides detailed, step-by-step methodologies for key experiments and workflows to assess the biological activity of pyrazole-containing compounds.

General Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds

A common and versatile method for the synthesis of the pyrazole core involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[10][15]

-

Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid), add the hydrazine derivative (1.0-1.2 eq).

-

Catalysis: Add a catalytic amount of a suitable acid (e.g., hydrochloric acid or sulfuric acid).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry.

-

Purification: Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to afford the pure pyrazole derivative.

In Vitro Cytotoxicity Assessment: The MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the pyrazole compound and incubate for a desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of detergent reagent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

In Vitro Antioxidant Activity: The DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method for evaluating the free radical scavenging activity of compounds.[1][18][19]

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Protect the solution from light.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the pyrazole compound solution (at various concentrations) to 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[2][3][20]

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the pyrazole compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.[9][21][22]

-

Animal Acclimatization: Acclimatize male Wistar rats for at least one week before the experiment.

-

Baseline Measurement: Measure the initial paw volume of each rat using a plethysmometer.

-

Compound Administration: Administer the pyrazole compound or vehicle control orally or intraperitoneally.

-

Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect specific proteins in a sample and can be employed to investigate the effect of pyrazole compounds on signaling pathways.[8][23][24]

-

Cell Lysis: Treat cells with the pyrazole compound, then lyse the cells to extract proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-Akt).

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

Conclusion and Future Perspectives

The pyrazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. The diverse biological activities exhibited by pyrazole-containing compounds, coupled with their synthetic tractability, ensure their continued relevance in medicinal chemistry. Future research will likely focus on the development of more selective and potent pyrazole derivatives, leveraging advanced computational tools for rational design and exploring novel biological targets. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to contribute to this exciting and impactful field.

References

- Journal of Chemical Health Risks. (2024).

-

Molecules. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

Journal of Pharmaceutical and Biomedical Analysis. (2018). Current status of pyrazole and its biological activities. [Link]

- International Journal of Pharmaceutical Sciences and Research. (2024).

-

Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

-

Saudi Pharmaceutical Journal. (2018). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. [Link]

-

ResearchGate. (n.d.). TABLE 2 IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,. [Link]

-

Molecules. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]

-

Bioorganic & Medicinal Chemistry. (2017). Recently reported biological activities of pyrazole compounds. [Link]

-

Scientific Reports. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. [Link]

-

Journal of Medicinal Chemistry. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

-

Molecules. (2018). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. [Link]

- Marine Biology. (n.d.). DPPH radical scavenging activity.

-

Molecules. (2020). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. [Link]

-

Molecules. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. [Link]

-

Journal of Medicinal Chemistry. (2019). Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity. [Link]

-

Arhiv za farmaciju. (2023). Docking studies of some pyrazole containing compounds in the cyclooxygenase-2 active site. [Link]

-

Organic Letters. (2018). Synthesis of Pyrazoles from 1,3-Diols via Hydrogen Transfer Catalysis. [Link]

-

SciSpace. (n.d.). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors. [Link]

-

Methods in Molecular Biology. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. [Link]

- ResearchGate. (n.d.). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.

-

Bio-protocol. (n.d.). 4.6. Determination of Minimum Inhibitory Concentration (MIC). [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

- BenchChem. (2025).

-

Journal of Visualized Experiments. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. [Link]

- J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

- BenchChem. (n.d.).

- CLYTE Technologies. (2025).

-

ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... [Link]

-

ResearchGate. (n.d.). Docking results of the active compounds in COX-2 active site. [Link]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. [Link]

-

Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography. [Link]

-

Bio-Rad Antibodies. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]

- Research & Reviews: A Journal of Drug Design & Discovery. (n.d.). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice.

-

Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

-

Migration Letters. (n.d.). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. [Link]

-

ResearchGate. (n.d.). MTT Proliferation Assay Protocol. [Link]

- Monash University. (n.d.). Synthesis, anti-inflammatory, analgesic, cOX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues.

-

ResearchGate. (n.d.). The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. [Link]

- Canadian Journal of Chemistry. (2001). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.

-

DARU Journal of Pharmaceutical Sciences. (2017). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

- T. Horton Checkpoint lab/protocols/MTT. (1994). MTT Cell Assay Protocol.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]

- BenchChem. (n.d.).

-

Organic & Biomolecular Chemistry. (2024). Recent advances in the multicomponent synthesis of pyrazoles. [Link]

-

International Journal of Molecular Sciences. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. [Link]

-

Journal of Medicinal Chemistry. (1996). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. protocols.io [protocols.io]

- 3. rr-asia.woah.org [rr-asia.woah.org]

- 4. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MTT assay protocol | Abcam [abcam.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Pyrazole synthesis [organic-chemistry.org]

- 11. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. brieflands.com [brieflands.com]

- 14. researchgate.net [researchgate.net]

- 15. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. atcc.org [atcc.org]

- 17. researchgate.net [researchgate.net]

- 18. marinebiology.pt [marinebiology.pt]

- 19. researchgate.net [researchgate.net]

- 20. bio-protocol.org [bio-protocol.org]

- 21. inotiv.com [inotiv.com]

- 22. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Deployment of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine in Modern Drug Discovery: A Technical Guide

Foreword: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility allows it to serve as a bioisosteric replacement for other aromatic systems and engage in a multitude of non-covalent interactions with biological targets. This has led to the successful development of a wide array of FDA-approved drugs targeting a spectrum of diseases, from inflammatory conditions to cancer.[1] The inherent physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, and its metabolic stability, make it a highly sought-after pharmacophore in drug design. This guide will delve into a specific, yet increasingly important, pyrazole-containing building block: 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine. We will explore its synthesis, biological significance, and its strategic application in the discovery of novel therapeutics, particularly in the realm of kinase inhibition.

Synthetic Pathways to 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine: A Retro-Synthetic Approach

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine can be approached through several reliable and scalable routes. A logical retro-synthetic analysis points towards a key intermediate, 3-(1-methyl-1H-pyrazol-4-yl)propanenitrile, which can be readily reduced to the target primary amine. This nitrile intermediate can, in turn, be synthesized from a commercially available starting material, 1-methyl-1H-pyrazole, via a Vilsmeier-Haack formylation followed by a Knoevenagel condensation and subsequent reduction.

Diagram 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for the synthesis of the target amine.

Detailed Experimental Protocol: A Step-by-Step Guide

The following protocol outlines a robust and reproducible method for the synthesis of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

Step 1: Vilsmeier-Haack Formylation of 1-methyl-1H-pyrazole

This initial step introduces the necessary aldehyde functionality at the C4 position of the pyrazole ring. The C4 position is susceptible to electrophilic substitution due to the electron-donating nature of the nitrogen atoms.[2]

-

Reagents and Materials:

-

1-methyl-1H-pyrazole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred solution of DMF (3.0 eq) in DCM at 0 °C, slowly add POCl₃ (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1-methyl-1H-pyrazole (1.0 eq) in DCM to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated NaHCO₃ solution until the pH is basic.

-

Separate the organic layer and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford 1-methyl-1H-pyrazole-4-carbaldehyde.

-

Step 2: Knoevenagel Condensation with Malononitrile

This step extends the carbon chain and introduces the nitrile group.

-

Reagents and Materials:

-

1-methyl-1H-pyrazole-4-carbaldehyde

-

Malononitrile

-

Piperidine

-

Ethanol

-

-

Procedure:

-

To a solution of 1-methyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add malononitrile (1.1 eq) and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux for 2 hours.

-

Monitor the formation of the product by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product, (E)-2-(1-methyl-1H-pyrazol-4-ylmethylene)malononitrile, may precipitate.

-

Collect the solid by filtration and wash with cold ethanol. If no precipitate forms, concentrate the reaction mixture and purify by silica gel chromatography.

-

Step 3: Reduction of the Alkene and Nitrile Groups

A strong reducing agent like Lithium Aluminum Hydride (LAH) is required to reduce both the double bond and the two nitrile groups to the corresponding amine.

-

Reagents and Materials:

-

(E)-2-(1-methyl-1H-pyrazol-4-ylmethylene)malononitrile

-

Lithium Aluminum Hydride (LAH)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium sulfate decahydrate

-

Diethyl ether

-

-

Procedure:

-

To a suspension of LAH (4.0 eq) in anhydrous THF at 0 °C, add a solution of (E)-2-(1-methyl-1H-pyrazol-4-ylmethylene)malononitrile (1.0 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

-

Stir the resulting mixture at room temperature for 1 hour.

-

Filter the solid aluminum salts and wash thoroughly with THF and diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine.

-

Purify the product by distillation under reduced pressure or by conversion to its hydrochloride salt.

-

Biological Significance and Therapeutic Potential: A Kinase-Centric Perspective

The 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine scaffold is emerging as a valuable fragment in the design of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole core can effectively mimic the purine ring of ATP, the natural substrate for kinases, and the appended propanamine side chain can be functionalized to achieve specific interactions with the kinase active site.

Table 1: Representative Kinase Inhibitors Incorporating the 1-methyl-1H-pyrazol-4-yl Moiety

| Compound Name/Code | Target Kinase(s) | Therapeutic Area | Reference |

| MK-8033 | c-Met/Ron | Cancer | [3] |

| FN-1501 | FLT3, CDK2, CDK4, CDK6 | Acute Myeloid Leukemia | [4] |

| (unnamed) | FLT3-ITD, BCR-ABL | Leukemia | [5] |

| AZD4547 Derivative | RIPK1 | Inflammatory Diseases | [6] |

Case Study: Targeting c-Met/Ron with MK-8033

The discovery of MK-8033 as a specific c-Met/Ron dual kinase inhibitor highlights the potential of the 1-methyl-1H-pyrazol-4-yl scaffold.[3] c-Met and Ron are receptor tyrosine kinases that, when aberrantly activated, drive tumor growth, proliferation, and metastasis. The pyrazole core of MK-8033 is believed to anchor the molecule in the ATP-binding pocket of the kinases, while the rest of the molecule makes specific contacts that confer potency and selectivity.

Diagram 2: Simplified Kinase Inhibition Mechanism

Caption: Competitive inhibition of ATP binding to the kinase active site.

Case Study: Dual FLT3-ITD and BCR-ABL Inhibition

A derivative of 3-(1-methyl-1H-pyrazol-4-yl)amine has been identified as a potent inhibitor of both FLT3-ITD and BCR-ABL, two key drivers of acute myeloid leukemia (AML) and chronic myeloid leukemia (CML), respectively.[5] This dual activity is particularly significant as it offers the potential to overcome drug resistance mechanisms that can arise from the activation of alternative signaling pathways.

Structure-Activity Relationship (SAR) Insights and Future Directions

While direct SAR studies on 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine are limited in the public domain, analysis of more complex derivatives provides valuable insights for future drug design.

-

The N-methyl group on the pyrazole: This group is often crucial for maintaining a favorable conformation for binding and can influence metabolic stability.

-

The 4-position of the pyrazole: This position is an ideal vector for introducing side chains that can probe different regions of the kinase active site. The length and nature of the linker are critical for optimal positioning of interacting moieties.

-

The terminal amine: The primary amine of the title compound serves as a versatile handle for further chemical modifications. It can be acylated, alkylated, or used in reductive amination reactions to introduce a wide range of functional groups designed to enhance potency, selectivity, and pharmacokinetic properties.

Diagram 3: SAR Exploration Workflow

Caption: A typical workflow for SAR exploration starting from the core amine.

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine and its derivatives, a series of in vitro biological assays are essential.

Kinase Inhibition Assay (Example: c-Met)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

-

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. The amount of phosphorylated substrate is quantified, and the inhibition is calculated relative to a control without the inhibitor.

-

Materials:

-

Recombinant human c-Met kinase

-

Poly(Glu, Tyr) 4:1 substrate

-

Adenosine-5'-triphosphate (ATP)

-

Test compound (e.g., 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine derivative)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add the test compound dilutions to the wells of a 384-well plate.

-

Add the c-Met kinase and the substrate to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular Proliferation Assay

This assay assesses the effect of a compound on the growth of cancer cells that are dependent on the target kinase.

-

Principle: The assay measures the number of viable cells after treatment with the test compound. A reduction in cell viability indicates an anti-proliferative effect.

-

Materials:

-

Cancer cell line with known target kinase dependency (e.g., GTL-16 cells for c-Met)

-

Cell culture medium and supplements

-

Test compound

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

-

96-well plates

-

-

Procedure:

-

Seed the cancer cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well.

-

Measure the luminescence using a plate reader.

-

Calculate the percent cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

-

Conclusion and Future Perspectives

3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine is a strategically important building block in modern drug discovery. Its straightforward synthesis and the proven success of its derivatives as potent and selective kinase inhibitors underscore its value. The primary amine handle provides a versatile point for chemical elaboration, enabling the exploration of vast chemical space to optimize biological activity and pharmacokinetic properties. Future research will likely focus on the development of novel derivatives targeting a wider range of kinases implicated in various diseases. Furthermore, the application of this scaffold is not limited to kinase inhibition; its potential as a modulator of other target classes, such as G-protein coupled receptors (GPCRs), warrants further investigation. As our understanding of disease biology deepens, the rational design of drugs incorporating privileged scaffolds like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine will continue to be a cornerstone of therapeutic innovation.

References

-

Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). Retrieved from [Link]

-

N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (n.d.). Retrieved from [Link]

-

Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.). Retrieved from [Link]

-

3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide Derivatives: Design, Synthesis and Neuroprotectivity Potential Against 6-OHDA Induced Neurotoxicity Model. (n.d.). Retrieved from [Link]

-

3-Acetyl-1-(3-methylphenyl)-5-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Retrieved from [Link]

-

Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (n.d.). Retrieved from [Link]

-

Synthesis, Molecular Docking, and Antimalarial Activity of Hybrid 4-Aminoquinoline-pyrano[2,3-c]pyrazole Derivatives. (n.d.). Retrieved from [Link]

-

Synthesis of 4‐[(3‐aminopropyl)(methylamino)]‐1H‐pyrazol‐3‐ones 192.[7]. (n.d.). Retrieved from [Link]

-

Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[8]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. (n.d.). Retrieved from [Link]

- US5616723A - Process for the preparation of 3-amino-5-methylpyrazole. (n.d.).

-

[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). Retrieved from [Link]

-

Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (n.d.). Retrieved from [Link]

-

Current status of pyrazole and its biological activities. (n.d.). Retrieved from [Link]

-

Tools for GPCR drug discovery. (n.d.). Retrieved from [Link]

-

Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (n.d.). Retrieved from [Link]

-

N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL kinase pathways. (n.d.). Retrieved from [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (n.d.). Retrieved from [Link]

-

ANRORC reactions of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. (n.d.). Retrieved from [Link]

- US20160122354A1 - PROCESS FOR THE PREPARATION OF (3R,4R)-4-METHYL-3-(METHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL-AMINO)-ß-OXO-1-PIPERIDINEPROPANENITRILE AND ITS SALTS. (n.d.).

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). Retrieved from [Link]

-

A Review on Pyrazole chemical entity and Biological Activity. (n.d.). Retrieved from [Link]

-

Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (n.d.). Retrieved from [Link]

-

Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. (n.d.). Retrieved from [Link]

-

1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (n.d.). Retrieved from [Link]

Sources

- 1. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]

- 2. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles - Enamine [enamine.net]

- 8. turkjps.org [turkjps.org]

The Pyrazole Scaffold: A Cornerstone of Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility, synthetic accessibility, and unique physicochemical properties have cemented its role in the development of a multitude of therapeutic agents. This guide provides a comprehensive technical overview of pyrazole compounds in drug discovery, delving into their synthesis, diverse biological activities, and the structure-activity relationships that govern their therapeutic potential. We will explore the causal reasoning behind experimental choices in both synthesis and biological evaluation, offering field-proven insights for professionals in drug development. This document is designed to be a self-validating system, with detailed protocols and authoritative references to support all claims.

Introduction: The Enduring Appeal of the Pyrazole Nucleus

First described by Ludwig Knorr in 1883, the pyrazole moiety has become a cornerstone in the design of bioactive molecules.[1] Its enduring appeal stems from a confluence of favorable characteristics. The pyrazole ring is relatively stable, and its two nitrogen atoms provide opportunities for hydrogen bonding, acting as both hydrogen bond donors (N-1) and acceptors (N-2).[2] This dual nature allows for versatile interactions with biological targets. Furthermore, the pyrazole ring is considered a bioisostere of other aromatic systems, such as benzene and imidazole.[2] This allows medicinal chemists to modulate physicochemical properties like lipophilicity and metabolic stability, often leading to improved pharmacokinetic profiles.[3] The strategic replacement of a phenyl ring with a pyrazole, for instance, can enhance potency and introduce favorable drug-like properties.[3]

Over 40 pyrazole-containing drugs have received FDA approval, targeting a wide array of diseases, from inflammation and cancer to cardiovascular disorders and viral infections.[2] This success underscores the profound impact of this simple heterocycle on modern medicine.

Synthetic Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several reliable methods at the disposal of medicinal chemists. The choice of a particular synthetic route is often dictated by the desired substitution pattern, the availability of starting materials, and the need for regioselectivity.

The Knorr Pyrazole Synthesis: A Classic and Versatile Approach

The Knorr synthesis is a robust and widely used method for the preparation of pyrazoles, involving the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[4]

Causality Behind Experimental Choices: The Knorr synthesis is often favored for its operational simplicity and the ready availability of a wide variety of 1,3-dicarbonyl precursors, allowing for diverse substitution patterns on the resulting pyrazole. The use of an acid catalyst facilitates both the initial condensation and the final dehydration step.[4] The regioselectivity of the reaction can be a challenge when using unsymmetrical dicarbonyl compounds and substituted hydrazines; however, careful control of reaction conditions can often favor the desired isomer.

This protocol describes a representative Knorr synthesis of a simple, yet medicinally relevant, pyrazole derivative.

Materials:

-

1,3-Diphenyl-1,3-propanedione (dibenzoylmethane)

-

Hydrazine hydrate

-

Ethanol

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, dissolve 1,3-diphenyl-1,3-propanedione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.1 equivalents) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).

-

Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the volume of the solvent under reduced pressure to induce crystallization.

-

Wash the collected solid with cold ethanol to remove any unreacted starting materials.[5]

-

Dry the product to obtain 3,5-diphenyl-1H-pyrazole as a crystalline solid.[5]

-

Characterize the product by melting point, NMR, and mass spectrometry.

1,3-Dipolar Cycloaddition: A Regioselective Alternative

The [3+2] cycloaddition reaction between a 1,3-dipole (such as a diazo compound or a nitrilimine) and a dipolarophile (such as an alkyne or an alkene) is another powerful method for constructing the pyrazole ring. This approach often offers excellent control over regioselectivity.

Causality Behind Experimental Choices: 1,3-dipolar cycloadditions are particularly valuable when specific regioisomers are required, as the electronics of the dipole and dipolarophile often dictate a single outcome. The in-situ generation of reactive diazo compounds from stable precursors like tosylhydrazones has made this method safer and more practical for broader application.[6]

This protocol outlines a general one-pot procedure for the synthesis of pyrazoles from an aldehyde, tosylhydrazine, and a terminal alkyne.[6]

Materials:

-

Aldehyde (1 equivalent)

-

Tosylhydrazine (1 equivalent)

-

Terminal alkyne (1.5 equivalents)

-

Sodium hydroxide (catalytic amount)

-

Solvent (e.g., ethyl acetate)

Procedure:

-

To a solution of the aldehyde and tosylhydrazine in ethyl acetate, add a catalytic amount of a 5 N sodium hydroxide solution and stir for 20 minutes at room temperature. This in-situ generates the diazo compound.[6]

-

Add the terminal alkyne to the reaction mixture.

-

Stir the mixture at 50 °C for 48 hours.[6]

-

After cooling to room temperature, evaporate the solvent under reduced pressure.

-

Dissolve the residue in a mixture of water and ethyl acetate and separate the organic layer.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted pyrazole.

Multicomponent Reactions (MCRs): Efficiency in Diversity

Multicomponent reactions, where three or more reactants combine in a single pot to form a product that contains the essential parts of all starting materials, have emerged as a highly efficient strategy for the synthesis of diverse pyrazole libraries.[7]

Causality Behind Experimental Choices: MCRs are advantageous in medicinal chemistry for their high atom economy, operational simplicity, and the ability to rapidly generate a large number of analogs from a set of building blocks.[7] This is particularly useful in the lead discovery and optimization phases of drug development. Modern variations often employ microwave irradiation or flow chemistry to further enhance reaction rates and yields.[8][9][10]

The Broad Spectrum of Biological Activity

The pyrazole scaffold is a chameleon in the world of pharmacology, with derivatives exhibiting a vast array of biological activities. This versatility is a testament to the scaffold's ability to be tailored to interact with a wide range of biological targets.

Anti-inflammatory Agents: The COX-2 Inhibition Story

Perhaps the most well-known application of pyrazoles in medicine is in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Celecoxib (Celebrex®) is a blockbuster drug that selectively inhibits COX-2, an enzyme involved in the inflammatory cascade, thereby reducing pain and inflammation with a lower risk of gastrointestinal side effects compared to non-selective NSAIDs.

Mechanism of Action: The prostaglandin synthesis pathway begins with the liberation of arachidonic acid from the cell membrane. The COX enzymes (COX-1 and COX-2) then convert arachidonic acid into prostaglandin H2 (PGH2), which is a precursor to various prostaglandins that mediate inflammation, pain, and fever. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to and inhibit the COX-2 isozyme.

Caption: Prostaglandin synthesis pathway and the inhibitory action of Celecoxib on COX-2.

This protocol provides a general workflow for screening potential COX-2 inhibitors.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (e.g., Amplex Red)

-

Arachidonic acid (substrate)

-

Test compounds (dissolved in DMSO)

-

96-well opaque microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing COX Assay Buffer and the COX Probe.

-

Add the test compound at various concentrations to the appropriate wells of the 96-well plate. Include a positive control (e.g., Celecoxib) and a no-inhibitor control.

-

Add the human recombinant COX-2 enzyme to all wells except for the no-enzyme control.

-

Incubate the plate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 10 minutes).

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red).

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

Anticancer Agents: Targeting Kinases and Other Pathways

The pyrazole scaffold is a prominent feature in many approved and investigational anticancer drugs, particularly kinase inhibitors.[3] The ability of the pyrazole ring to form key hydrogen bonds and occupy hydrophobic pockets within the ATP-binding site of kinases makes it an ideal scaffold for this class of drugs.[3][11]

Causality Behind Drug Design: In kinase inhibitor design, the pyrazole ring is often used as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents on the pyrazole ring can be modified to achieve selectivity for a particular kinase and to optimize pharmacokinetic properties. For example, in the design of Aurora kinase inhibitors, a pyrazole fragment was preferred because it yielded potent inhibitors with improved drug-like properties, such as reduced lipophilicity.[3]

Table 1: Selected Pyrazole-Based Kinase Inhibitors and their Anticancer Activity

| Compound | Target Kinase(s) | Cancer Indication | IC50 | Reference |

| Ruxolitinib | JAK1, JAK2 | Myelofibrosis | ~3 nM | [3] |

| Crizotinib | ALK, MET | Non-small cell lung cancer | Varies by cell line | [3] |

| Encorafenib | BRAF V600E | Melanoma | Varies by cell line | [4] |

| Compound 43 | PI3 Kinase | Breast Cancer (preclinical) | 0.25 µM (MCF7 cells) | [4] |

| Compound 25 | VEGFR-2 | Various cancers (preclinical) | 97 nM | [4] |

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation. It is a standard preliminary screen for potential anticancer agents.

Materials:

-

Cancer cell line of interest (e.g., MCF-7 for breast cancer)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)

-

96-well cell culture plate

-

Test compounds (dissolved in DMSO)

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]

-

Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[12]

-

Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[12]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Other Therapeutic Areas

The therapeutic reach of pyrazole-containing drugs extends far beyond inflammation and cancer.

-

Anti-obesity: Rimonabant (Acomplia®), although later withdrawn from the market due to psychiatric side effects, was a selective cannabinoid-1 (CB1) receptor antagonist. Its mechanism involved blocking the signaling of endocannabinoids, which play a role in appetite regulation.

-

Erectile Dysfunction: Sildenafil (Viagra®) contains a fused pyrazolopyrimidinone core and acts as a potent inhibitor of phosphodiesterase type 5 (PDE5). By inhibiting PDE5, sildenafil increases the levels of cyclic guanosine monophosphate (cGMP), leading to smooth muscle relaxation and increased blood flow.

-

Antibacterial Agents: Numerous pyrazole derivatives have been investigated as antibacterial agents, with some showing potent activity against resistant strains like MRSA.[13] The structure-activity relationship studies in this area are ongoing, with the aim of developing novel antibiotics.

Caption: Simplified endocannabinoid signaling pathway and the antagonistic action of Rimonabant on the CB1 receptor.

Structure-Activity Relationships (SAR) and Drug Design Principles

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is crucial for the rational design of new and improved therapeutic agents.

Table 2: Structure-Activity Relationship Insights for Pyrazole-Based Anticancer Agents

| Structural Feature | Impact on Activity | Rationale/Example | Reference |

| Substitution at N-1 | Crucial for target engagement and physicochemical properties. | In many kinase inhibitors, a bulky group at N-1 can enhance selectivity and potency by interacting with specific residues in the ATP-binding pocket. | [3] |

| Substitution at C-3 | Often a key interaction point with the target. | In some VEGFR-2 inhibitors, a phenyl group at C-3 is important for activity. | [13] |

| Substitution at C-4 | Can modulate potency and selectivity. | Introduction of a cyano group at C-4 has been shown to be beneficial in some series of anticancer pyrazoles. | [14] |

| Substitution at C-5 | Can influence pharmacokinetic properties. | In some kinase inhibitors, substitution at C-5 can improve solubility and metabolic stability. | [3] |

| Electron-donating vs. Electron-withdrawing groups | Can significantly alter the electronic properties of the pyrazole ring and its interactions. | In a series of VEGFR-2 inhibitors, compounds with electron-withdrawing groups showed greater growth inhibition. | [4] |

Future Perspectives

The pyrazole scaffold continues to be a fertile ground for drug discovery.[15] Future research will likely focus on several key areas:

-

Novel Scaffolds and Fused Systems: The exploration of novel pyrazole-fused heterocyclic systems will undoubtedly lead to the discovery of compounds with new biological activities.

-

Targeted Therapies: The development of highly selective pyrazole-based inhibitors for specific targets, such as kinases and other enzymes implicated in disease, will continue to be a major focus.

-

Advanced Synthesis Methodologies: The application of green chemistry principles, such as microwave-assisted synthesis and flow chemistry, will enable the more efficient and sustainable production of pyrazole derivatives.[8][9][10]

-

Computational Drug Design: The use of in silico methods, such as QSAR and molecular docking, will play an increasingly important role in the rational design and optimization of new pyrazole-based drug candidates.[14]

Conclusion

The pyrazole nucleus is a testament to the power of a privileged scaffold in medicinal chemistry. Its synthetic tractability, coupled with its ability to engage in a wide range of biological interactions, has led to a remarkable number of successful therapeutic agents. This in-depth guide has provided a technical overview of the key aspects of pyrazole chemistry and pharmacology, from fundamental synthetic protocols to the rationale behind their application in drug design. As our understanding of disease biology deepens and synthetic methodologies advance, the pyrazole scaffold is poised to remain a central and indispensable tool in the development of the next generation of medicines.

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

-

Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC. [Link]

-

Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023). RSC Publishing. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

-

A Novel One-Pot Method for the Preparation of Pyrazoles by 1,3-Dipolar Cycloadditions of Diazo Compounds Generated in Situ. (2005). ACS Publications. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). PMC. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

-

The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (n.d.). ResearchGate. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI. [Link]

- Process for the regioselective synthesis of pyrazoles. (2015).

-

Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Publications. [Link]

-

Synthesis of 3,5‐Diphenyl‐1H‐Pyrazoles. (2017). ResearchGate. [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). MDPI. [Link]

-

Microwave-assisted synthesis of pyrazoles - a mini-review. (2024). DergiPark. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC. [Link]

-

Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. (2022). NIH. [Link]

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]

-

Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub. [Link]

-

Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. (2024). ACS Publications. [Link]

-

Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2024). RSC Publishing. [Link]

-

The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. (2024). ResearchGate. [Link]

-

Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2018). ResearchGate. [Link]

-

The pyrazole scaffold in drug development. A target profile analysis. (2022). ResearchGate. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. [Link]

-

Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. [Link]

-

Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. (2019). PubMed. [Link]

-

Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

-

Pyrazole-based lamellarin O analogues: synthesis, biological evaluation and structure–activity relationships. (2023). RSC Publishing. [Link]

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). Bentham Science. [Link]

-

Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in Native Chemical Ligation. (2018). SciSpace. [Link]

-

Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central. [Link]

-

Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. (2021). ACS Publications. [Link]

-

Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (2012). MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). PubMed Central. [Link]

-

Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals. [Link]

-

Knorr Pyrazole Synthesis. (n.d.). In "Name Reactions in Organic Synthesis". [Link]

Sources

- 1. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies [mdpi.com]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]

- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics [mdpi.com]

- 13. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]

- 14. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document elucidates the predicted solubility profile based on the molecule's structural components—a substituted pyrazole ring and a primary aliphatic amine. Furthermore, it offers detailed, field-proven methodologies for the empirical determination of its solubility in various aqueous and organic solvent systems. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical protocols necessary to effectively work with this compound, ensuring data integrity and reproducibility in preclinical and developmental studies.

Introduction: The Role of Solubility in Drug Discovery

Solubility is a critical physicochemical parameter that profoundly influences a compound's journey from a laboratory curiosity to a viable therapeutic agent. It directly impacts bioavailability, formulation strategies, and ultimately, the clinical efficacy and safety of a drug candidate. For a molecule like 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine, which incorporates both a heterocyclic aromatic system and a basic amine function, a thorough understanding of its solubility is paramount. The pyrazole moiety, a common scaffold in pharmaceuticals, can enhance potency and modulate physicochemical properties.[1] The primary amine group, on the other hand, introduces pH-dependent solubility and potential for salt formation, which are key considerations in formulation development. This guide will therefore dissect the solubility of this compound from both a theoretical and a practical standpoint.

Molecular Structure and Predicted Solubility Profile

The solubility of an organic molecule is governed by the interplay of its polar and non-polar components and their interactions with the solvent. The structure of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-amine offers several clues to its likely solubility behavior.

-

The Pyrazole Ring: The 1-methyl-1H-pyrazole core is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. While the pyrazole ring itself has some polar character due to the nitrogen atoms, the N-methylation and the alkyl chain at the 4-position contribute to its lipophilicity. Generally, pyrazoles exhibit moderate solubility in water and good solubility in many organic solvents like ethanol, methanol, and acetone.[2][3] The lipophilicity of the pyrazole core is significantly lower than that of a benzene ring, which can be advantageous in drug design.[1]

-

The Propan-1-amine Side Chain: The presence of a primary amine (-NH2) group at the terminus of the propyl chain is a key determinant of the compound's aqueous solubility. Primary amines can act as hydrogen bond donors and acceptors, facilitating interactions with polar protic solvents like water.[4] Crucially, the amine group is basic, meaning it can be protonated in acidic solutions to form a highly polar and water-soluble ammonium salt. This pH-dependent solubility is a critical characteristic to exploit in experimental and formulation settings.

Predicted Solubility:

-

Aqueous Solubility: The compound is expected to have some intrinsic aqueous solubility due to the presence of the amine and pyrazole nitrogens, which can participate in hydrogen bonding. However, the overall carbon framework may limit high solubility in neutral water. The solubility is predicted to increase significantly in acidic aqueous solutions (e.g., dilute HCl) due to the formation of the protonated amine.

-